![molecular formula C25H30N3.C2H3O2<br>C27H33N3O2 B12690800 2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate CAS No. 84012-51-1](/img/structure/B12690800.png)
2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de 2-[2-[4-[(2-cyanoéthyl)éthylamino]-O-tolyl]vinyl]-1,3,3-triméthyl-3H-indolium est un composé organique complexe doté d'une structure moléculaire unique. Il présente un noyau d'indolium, composé d'un cycle de 1,3,3-triméthyl-3H-indolium, et est fonctionnalisé par un groupe cyanoéthyl et un groupe éthylamino liés à une partie O-tolylvinyl . Ce composé est connu pour ses applications dans divers domaines scientifiques, notamment la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
La synthèse de l'acétate de 2-[2-[4-[(2-cyanoéthyl)éthylamino]-O-tolyl]vinyl]-1,3,3-triméthyl-3H-indolium implique plusieurs étapes. Une méthode courante consiste à faire réagir la 1,3,3-triméthyl-2-méthylèneindoline avec le chlorure de 4-(2-cyanoéthyl)éthylamino-O-tolylvinyl dans des conditions spécifiques . La réaction nécessite généralement un solvant tel que le dichlorométhane et un catalyseur comme la triéthylamine. Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle, garantissant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
L'acétate de 2-[2-[4-[(2-cyanoéthyl)éthylamino]-O-tolyl]vinyl]-1,3,3-triméthyl-3H-indolium subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.
Applications de la recherche scientifique
L'acétate de 2-[2-[4-[(2-cyanoéthyl)éthylamino]-O-tolyl]vinyl]-1,3,3-triméthyl-3H-indolium a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres molécules complexes.
Biologie : Le composé est utilisé dans des études biologiques pour étudier les processus cellulaires et les interactions moléculaires.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'acétate de 2-[2-[4-[(2-cyanoéthyl)éthylamino]-O-tolyl]vinyl]-1,3,3-triméthyl-3H-indolium implique son interaction avec des cibles moléculaires spécifiques. Le composé se lie à certaines protéines ou enzymes, modulant leur activité et influençant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé .
Applications De Recherche Scientifique
2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
L'acétate de 2-[2-[4-[(2-cyanoéthyl)éthylamino]-O-tolyl]vinyl]-1,3,3-triméthyl-3H-indolium peut être comparé à d'autres composés similaires, tels que :
Dihydrogénophosphate de 2-[2-[4-[(2-cyanoéthyl)éthylamino]-O-tolyl]vinyl]-1,3,3-triméthyl-3H-indolium : Ce composé présente un groupe phosphate au lieu d'un groupe acétate, ce qui peut influencer sa réactivité et ses applications.
Chlorure de 2-[2-[4-[(2-cyanoéthyl)éthylamino]-O-tolyl]vinyl]-1,3,3-triméthyl-3H-indolium : La variante chlorure peut avoir des propriétés de solubilité et de stabilité différentes par rapport à la forme acétate.
Propriétés
Numéro CAS |
84012-51-1 |
|---|---|
Formule moléculaire |
C25H30N3.C2H3O2 C27H33N3O2 |
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;acetate |
InChI |
InChI=1S/C25H30N3.C2H4O2/c1-6-28(17-9-16-26)21-14-12-20(19(2)18-21)13-15-24-25(3,4)22-10-7-8-11-23(22)27(24)5;1-2(3)4/h7-8,10-15,18H,6,9,17H2,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
BKLVTRULGQWEOL-UHFFFAOYSA-M |
SMILES isomérique |
CCN(CCC#N)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.CC(=O)[O-] |
SMILES canonique |
CCN(CCC#N)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



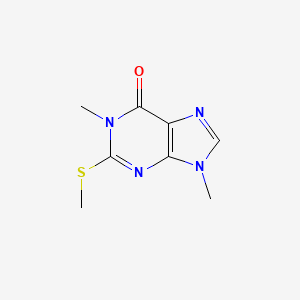

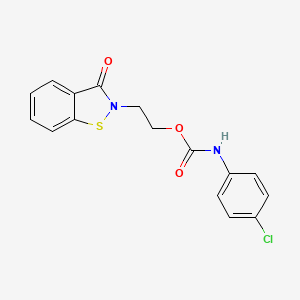
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
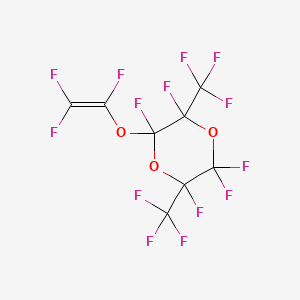
![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
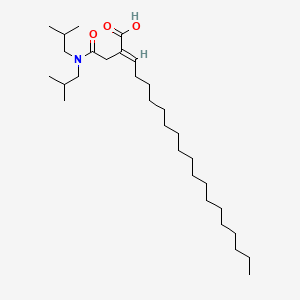
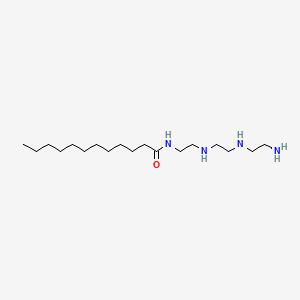

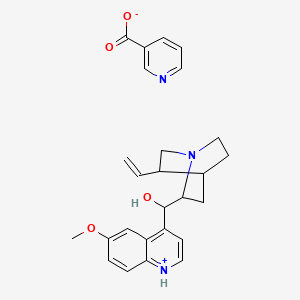
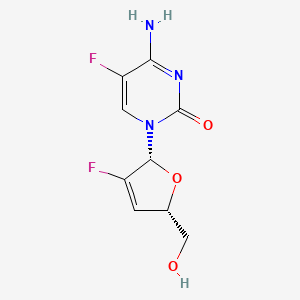
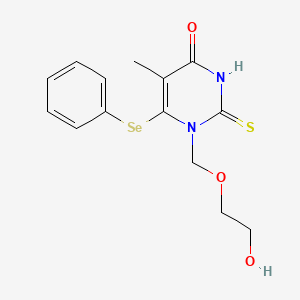
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
